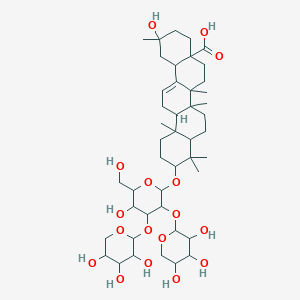
Mubenoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mubenoside A is a natural product that has been isolated from the roots of the medicinal plant, Anemone taipaiensis. It has been found to have various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral effects. Due to its potential therapeutic properties, this compound has gained significant attention in the scientific community in recent years.
Applications De Recherche Scientifique
Genomic Responses in Mouse Models
Mouse models are crucial in biomedical research for exploring pathophysiological mechanisms and evaluating new therapeutic approaches. A study by Takao and Miyakawa (2013) highlights the importance of genomic responses in mouse models, particularly in studying human inflammatory diseases. This research is relevant as it emphasizes the need for precise animal models in drug research, which could include the study of compounds like Mubenoside A (Takao & Miyakawa, 2013).
Software Design in Scientific Research
The digitalization of scientific research, including the study of compounds like this compound, requires efficient software design. Roure and Goble (2009) discuss the Taverna Workbench and myExperiment social website, which are designed for scientists to automate routine activities and share experiments. This approach facilitates the efficient study of compounds in translational medicine and biomedicine (Roure & Goble, 2009).
Toxicological Evaluation in Alternative Models
The study by Lee et al. (2017) on the toxicity of etoposide in Caenorhabditis elegans and 3T3‐L1 normal murine cells offers a perspective on alternative methods for evaluating the toxicity of compounds, which can be applied to this compound. This approach includes assessing the effects on growth, egg laying, hatching, and reproductive tissues in nematodes, as well as cell proliferation and apoptosis in murine cells (Lee, Kim, Jung, & Kang, 2017).
Rapid Application Development in Biomedicine
Glez-Peña et al. (2010) introduce AIBench, a Java desktop application framework for scientific software development in translational biomedicine. This framework is relevant for the study of this compound, as it supports the rapid development of applications with advanced functionalities for biomedical research (Glez-Peña, Reboiro-Jato, Maia, Rocha, Díaz, & Riverola, 2010).
Workflow Environment for Life Sciences
Oinn et al. (2006) discuss the development of the Taverna Workbench, a tool for composing and executing workflows in life sciences research. Such a workflow environment can be instrumental in the study of this compound, enabling researchers to coordinate the use of analysis programs and information repositories effectively (Oinn et al., 2006).
Propriétés
Numéro CAS |
135630-75-0 |
|---|---|
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
885 g/mol |
Nom IUPAC |
2-hydroxy-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C45H72O17/c1-40(2)26-9-12-44(6)27(8-7-21-22-17-41(3,56)13-15-45(22,39(54)55)16-14-43(21,44)5)42(26,4)11-10-28(40)60-38-35(62-37-33(53)30(50)24(48)20-58-37)34(31(51)25(18-46)59-38)61-36-32(52)29(49)23(47)19-57-36/h7,22-38,46-53,56H,8-20H2,1-6H3,(H,54,55) |
Clé InChI |
OYDWTLURLATONI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)OC5C(C(C(CO5)O)O)O)OC6C(C(C(CO6)O)O)O)C)CC=C7C3(CCC8(C7CC(CC8)(C)O)C(=O)O)C)C)C |
Synonymes |
3,20-dihydroxy-30-norolean-12-en-28-oic acid 3-O-(beta-xylopyranosyl(1-2)-alpha-arabinopyranosyl(1-3))-beta-glucopyranside mubenoside A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)


![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237745.png)

![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)

![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)
